molecular formula C9H9N3O6 B3052434 5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one CAS No. 41359-15-3

5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one

Cat. No. B3052434
CAS RN: 41359-15-3
M. Wt: 255.18 g/mol
InChI Key: YPPHQQALPLDHRH-XCVCLJGOSA-N
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Description

The compound seems to be a derivative of 5-hydroxymethylfurfural (HMF), which is an important biomass-derived compound for downstream sustainable chemical and transport fuel production . HMF can be transformed into various valuable compounds, such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) .


Synthesis Analysis

Several transition metal oxides and hydroxides have been reported as active electrocatalysts towards the oxidation of HMF . Also, a green approach for the conversion of HMF to 5-methylfurfural (MF) by using size-controlled palladium catalysts has been developed .


Chemical Reactions Analysis

The oxidation of HMF is a key reaction in the production of various valuable compounds . For example, HMF can be oxidized to HMFCA .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques

    Madesclaire et al. (2007) reported the synthesis of oxazolidinone derivatives, including structures similar to 5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one, highlighting the impact of experimental conditions on compound formation (Madesclaire et al., 2007).

  • Mass-Spectral Fragmentation

    Kato and Hirao (1972) explored the mass spectra of 3-(5-nitro-2-furyl)-1,2,4-triazoles, providing insights into the fragmentation patterns that may be relevant for understanding the properties of 5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one (Kato & Hirao, 1972).

  • Furan Compounds Synthesis

    Hirao et al. (1971) conducted studies on the synthesis of furan compounds, including derivatives of 5-nitro-2-furimidoylhydrazine, which are chemically related to the target compound (Hirao et al., 1971).

  • Crystal Structure Analysis

    Kruszyński et al. (2001) analyzed the molecular geometry of 3-amino-2-oxazolidinone derivatives, which is crucial for understanding the structural aspects of related compounds like 5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one (Kruszyński et al., 2001).

Pharmaceutical Research and Applications

  • Potential Therapeutic Agents

    Lien et al. (2002) explored compounds based on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, which may share properties with 5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one, identifying them as potential therapeutic agents for sepsis treatment (Lien et al., 2002).

  • Antibacterial Applications

    Phillips and Sharaf (2009) discussed the use of 5-hydroxymethyl-oxazolidinone derivatives as potent antibacterial agents, highlighting their potential in targeting Gram-positive and Gram-negative bacteria (Phillips & Sharaf, 2009).

  • Furazolidone Metabolism Studies

    Vroomen et al. (1987) studied the metabolism of furazolidone, a compound related to 5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one, providing insights into its biotransformation and potential pharmacological applications (Vroomen et al., 1987).

Mechanism of Action

The activity trend in the oxidation of HMF is found to be influenced by the amount of nucleophilic OH* species expressed on the electrocatalyst’s surface .

properties

IUPAC Name

5-(hydroxymethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c13-5-7-4-11(9(14)18-7)10-3-6-1-2-8(17-6)12(15)16/h1-3,7,13H,4-5H2/b10-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPHQQALPLDHRH-XCVCLJGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41359-15-3
Record name NSC6481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one
Reactant of Route 2
5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one
Reactant of Route 3
5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one
Reactant of Route 4
5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one
Reactant of Route 5
5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one
Reactant of Route 6
5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one

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